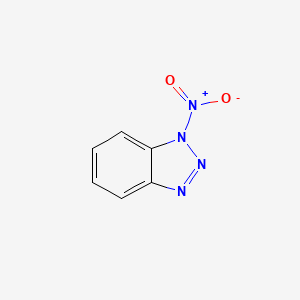

1-Nitrobenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitrobenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)9-6-4-2-1-3-5(6)7-8-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLGHKHYCQJDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development of 1 Nitrobenzotriazole Chemistry Research

Early Investigations into Benzotriazole (B28993) Derivatives

The journey into the chemistry of benzotriazole derivatives began in the latter half of the 19th century. The initial synthesis of benzotriazole was reported in 1889 by G. Schultz. gsconlinepress.com This discovery opened the door to the exploration of a new class of heterocyclic compounds. Early research focused on understanding the fundamental properties and reactivity of the benzotriazole ring system.

Initial investigations into benzotriazole derivatives were often centered on their synthesis from ortho-substituted phenylenediamines. For instance, the reaction of o-phenylenediamines with nitrous acid became a standard method for preparing 1,2,3-benzotriazoles. worldbiologica.comclockss.orgukaazpublications.com These early studies laid the groundwork for the synthesis of a wide array of substituted benzotriazoles, which would later include nitro derivatives. The stability of the benzotriazole ring, which can withstand conditions involving sulfuric acid and other strong reagents, made it a robust scaffold for further chemical modifications. worldbiologica.com

By the mid-20th century, interest in benzotriazole and its derivatives expanded beyond basic chemical synthesis, with researchers beginning to explore their potential applications, including their biological activities. gsconlinepress.comgsconlinepress.com This growing interest spurred further investigations into the synthesis of various functionalized benzotriazoles.

Evolution of Nitroazole Synthesis Methodologies

The synthesis of nitroazoles, including 1-nitrobenzotriazole, has evolved significantly over time, largely mirroring the advancements in nitration techniques for aromatic and heterocyclic compounds.

The classical and most widely utilized method for the nitration of aromatic compounds is electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comnih.gov This "mixed acid" protocol was the workhorse for early nitration reactions, dating back to the 19th century with the synthesis of nitrobenzene (B124822) by E. Mitscherlich in 1834. numberanalytics.com This method generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. numberanalytics.com However, this approach often suffers from harsh reaction conditions and a lack of regioselectivity, particularly with sensitive substrates. researchgate.net For benzotriazole, direct nitration with mixed acids was found to produce a mixture of isomers, primarily the 4-nitro and 5-nitro derivatives, due to the deactivating effect of the triazole ring on the benzene (B151609) moiety. clockss.orgpsu.edu

Over the years, a variety of other nitrating agents have been developed to offer milder reaction conditions and improved selectivity. These include:

Nitronium salts: Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) provide a pre-formed source of the nitronium ion, often allowing for nitration under less acidic conditions. numberanalytics.comnumberanalytics.com

Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride, this reagent is another alternative to mixed acid. numberanalytics.com

N-Nitro compounds: More recent developments have focused on N-nitro compounds as nitrating agents. For example, N-nitrosaccharin and N-nitropyrazoles have been developed as powerful and versatile reagents for the nitration of a wide range of arenes and heteroarenes under milder conditions. nih.govresearchgate.net

The synthesis of N-nitroazoles, such as this compound, represents a specific class of nitration that involves the formation of a nitrogen-nitro (N-NO₂) bond. This is distinct from the C-nitration of the benzene ring. The development of methods for N-nitration has been a significant area of research. zioc.ru One approach to synthesizing nitrobenzotriazoles involves the cyclization of appropriately substituted precursors, such as the reaction of diazotized 3-nitroaniline (B104315) with arylamines to form 1-aryl-5-nitrobenzotriazoles. researchgate.net Another method involves the direct N-nitration of the azole ring. For instance, the nitration of benzimidazole (B57391) derivatives using a nitrogen dioxide and ozone system has been shown to produce 1-nitrobenzimidazole derivatives and, unexpectedly, this compound derivatives as well. researchgate.net It was proposed that the benzotriazoles form via the 1-nitrobenzimidazoles, which are then subsequently nitrated. researchgate.net

The evolution of these synthetic methodologies has provided chemists with a toolbox of reagents and conditions to selectively introduce nitro groups onto either the benzene ring or the nitrogen atoms of the triazole moiety, enabling the synthesis of specific isomers like this compound for further study.

Table 1: Comparison of Nitrating Agents for Aromatic and Heterocyclic Compounds

| Nitrating Agent | Typical Composition | Key Features | Common Applications |

| Mixed Acid | HNO₃ / H₂SO₄ | Strong acid conditions, generates NO₂⁺ in situ, can lead to side reactions and poor regioselectivity. numberanalytics.comnih.gov | Industrial scale nitration of simple aromatics. |

| Nitronium Salts | e.g., NO₂BF₄ | Pre-formed NO₂⁺, can be used in non-acidic solvents, often milder than mixed acid. numberanalytics.comnumberanalytics.com | Nitration of acid-sensitive substrates. |

| Acetyl Nitrate | HNO₃ / Acetic Anhydride | Milder than mixed acid, useful for certain substrates. numberanalytics.com | Laboratory-scale nitrations. |

| N-Nitro Compounds | e.g., N-Nitrosaccharin | Often crystalline, stable reagents; can offer high reactivity and selectivity under mild conditions. researchgate.net | Late-stage functionalization and nitration of complex molecules. |

| NO₂ / O₃ System | Nitrogen Dioxide / Ozone | Atypical nitration method, can lead to unexpected products. researchgate.net | Specialized nitrations, such as the formation of 1-nitrobenzotriazoles from benzimidazoles. researchgate.net |

Landmark Studies Pertinent to this compound

While the initial synthesis of this compound may not be a singular, celebrated event in the historical literature, its importance has been established through a series of landmark studies that have explored its unique reactivity. These studies have primarily focused on its utility as a reagent that can undergo ring-opening reactions, providing access to otherwise difficult-to-synthesize molecular structures.

A key aspect of this compound's chemistry is that the presence of the electron-withdrawing nitro group at the N1 position facilitates the cleavage of the triazole ring. nih.gov This reactivity has been exploited in various synthetic transformations.

Ziegler and co-workers reported that this compound can undergo ring-opening upon treatment with strong nucleophiles. nih.gov This foundational observation paved the way for its use as a synthon in organic synthesis. Subsequent research has demonstrated that this compound reacts with a variety of carbon-based nucleophiles. For example, its reaction with C-nucleophiles in tetrahydrofuran (B95107) at room temperature can yield o-nitramidophenylazo compounds or o-nitramidophenyl hydrazones. researchgate.net

Further showcasing its synthetic utility, the reaction of this compound with sodium azide (B81097) in aqueous acetonitrile (B52724) generates a reactive 2-azidophenylnitramide intermediate. researchgate.net This intermediate can be trapped in a copper-catalyzed 1,3-dipolar cycloaddition with phenylacetylene (B144264) to produce 1-o-nitramidophenyl-4-phenyl-1,2,3-triazole. researchgate.net Additionally, its reaction with trimethylsilylcyanide results in the formation of 3-amino-benzo[e] gsconlinepress.comzioc.rufrontiersin.orgtriazine. researchgate.net

These studies are considered landmarks because they established this compound not just as another derivative of benzotriazole, but as a valuable reagent for constructive organic synthesis, particularly for reactions involving ring-opening and subsequent functionalization. This has opened up new avenues for creating complex nitrogen-containing heterocyclic systems. nih.govresearchgate.net The ability to generate reactive intermediates under relatively mild conditions from a stable, accessible precursor highlights the significance of this compound in the field of synthetic organic chemistry.

Table 2: Selected Reactions of this compound

| Reactant(s) | Product Type(s) | Significance |

| C-nucleophiles | o-Nitramidophenylazo compounds, o-Nitramidophenyl hydrazones | Demonstrates the ring-opening reactivity with carbon-based nucleophiles. researchgate.net |

| Sodium azide, then Phenylacetylene (Cu-catalyzed) | 1-o-Nitramidophenyl-4-phenyl-1,2,3-triazole | Highlights the generation and trapping of a reactive intermediate for complex heterocycle synthesis. researchgate.net |

| Trimethylsilylcyanide | 3-Amino-benzo[e] gsconlinepress.comzioc.rufrontiersin.orgtriazine | Shows the utility of this compound in constructing different heterocyclic ring systems. researchgate.net |

Synthetic Methodologies for 1 Nitrobenzotriazole and Its Derivatives

Direct Nitration Approaches

Direct nitration involves the introduction of a nitro group (-NO2) onto a pre-existing heterocyclic scaffold. This can be accomplished by attacking the nitrogen of the triazole ring or by substituting a hydrogen on the benzene (B151609) ring, leading to different isomers.

The direct nitration of the benzotriazole (B28993) ring system can lead to substitution on either the benzene ring (C-nitration) or one of the nitrogen atoms of the triazole ring (N-nitration). The position of nitration is highly dependent on the reaction conditions and the nitrating agent employed.

While nitration of benzotriazole using a mixture of concentrated nitric acid and sulfuric acid typically results in substitution on the benzene ring, yielding 4-nitro-1H-benzotriazole, specific conditions can favor N-nitration. vulcanchem.com The formation of 1-nitrobenzotriazole, the N-nitro derivative, can be achieved with high efficiency using nitronium trifluoroacetate (B77799) in cold dichloromethane. researchgate.net This method provides a direct route to the target compound by selectively promoting electrophilic attack on the nitrogen atom. The benzene ring of benzotriazole is generally not highly reactive, so aggressive conditions are often required for C-substitution. sciencemadness.org

Table 1: Comparison of Direct Nitration Methods for Benzotriazole

| Nitrating Agent | Predominant Product | Position of Nitration | Reference |

| Conc. HNO₃ / H₂SO₄ | 4-Nitro-1H-benzotriazole | Benzene Ring (C4) | vulcanchem.com |

| Nitronium trifluoroacetate | This compound | Triazole Ring (N1) | researchgate.net |

An alternative and somewhat unexpected route to this compound derivatives involves the nitration of benzimidazole (B57391) precursors. Research has shown that when benzimidazole derivatives are subjected to nitration with nitrogen dioxide and ozone, a process known as Kyodai nitration, this compound derivatives can be formed as byproducts alongside the expected 1-nitrobenzimidazoles. researchgate.netnih.gov

The proposed mechanism for this transformation suggests that the initially formed 1-nitrobenzimidazoles undergo a ring-conversion process to form benzotriazole intermediates. researchgate.netnih.gov These benzotriazole intermediates are then subsequently nitrated under the reaction conditions to yield the final this compound products. researchgate.netnih.gov Although the yields of these unexpected derivatives can be low, this pathway represents a unique transformation where the heterocyclic core is altered during the nitration sequence. researchgate.net

Indirect Synthesis and Precursor Modification Strategies

Indirect synthetic methods involve the construction of the nitrobenzotriazole ring system from acyclic or alternative cyclic precursors in a multi-step process. These strategies offer greater control over the final substitution pattern.

A common indirect approach begins with an appropriately substituted o-phenylenediamine (B120857) derivative. For instance, 1-methyl-5-nitro-1H-benzotriazole is synthesized from N-methyl-4-nitro-o-phenylenediamine through a diazotization reaction using sodium nitrite (B80452) in an acidic medium. This method, which involves the formation of the triazole ring from the diamine precursor, gives a high yield of the final product. Similarly, the 5-nitro isomer of benzotriazole can be prepared from 2,4-dinitroaniline (B165453) by first selectively reducing one nitro group to create 4-nitro-1,2-phenylenediamine, which is then cyclized via diazotization. sciencemadness.org

Precursor modification is also utilized in the synthesis of thioamide peptides, where 4-nitro-1,2-phenylenediamine is first acylated and then treated with a thionating agent. nih.gov Subsequent reaction with sodium nitrite closes the ring to form the benzotriazole moiety, demonstrating the versatility of the diamine precursor. nih.gov Another example involves the multi-step synthesis of 1-aminobenzotriazole, a precursor for other derivatives, starting from o-nitroaniline. researchgate.net

Table 2: Examples of Indirect Synthesis of Nitrobenzotriazole Derivatives

| Starting Material | Key Intermediate | Final Product | Reference |

| N-methyl-4-nitro-o-phenylenediamine | - | 1-methyl-5-nitro-1H-benzotriazole | |

| 2,4-dinitroaniline | 4-nitro-1,2-phenylenediamine | 5-Nitro-1H-benzotriazole | sciencemadness.org |

| o-nitroaniline | - | 1-Aminobenzotriazole | researchgate.net |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques that can significantly improve the synthesis of heterocyclic compounds like this compound by reducing reaction times and increasing yields.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a green and efficient alternative to conventional heating methods. nih.govresearchgate.net The use of microwave irradiation can dramatically accelerate chemical reactions, leading to higher yields and shorter processing times. nih.govscielo.org.za This technique has been successfully applied to the synthesis of various benzotriazole derivatives. nih.govresearchgate.net For example, the synthesis of 1-substituted and 5-substituted benzotriazole analogues showed significantly reduced reaction times and improved yields under microwave irradiation compared to traditional reflux heating. nih.govresearchgate.net While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the success with other derivatives suggests it is a highly viable and advantageous technique for this class of compounds. nih.govresearchgate.net

Click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. pcbiochemres.com While the most common click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), uses a metal catalyst, concerns over cytotoxicity have driven the development of metal-free alternatives. wikipedia.orgsigmaaldrich.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent metal-free click reaction. sigmaaldrich.com It utilizes a strained cyclooctyne (B158145) that reacts readily with an azide (B81097) without the need for a catalyst. sigmaaldrich.com While click chemistry is used to form a 1,2,3-triazole ring from an azide and an alkyne, it is not a direct method for synthesizing the benzotriazole core of this compound. However, it represents an advanced route for creating complex derivatives. A benzotriazole or nitrobenzotriazole molecule could be functionalized with either an azide or a strained alkyne group. This functionalized precursor could then be conjugated to other molecules (e.g., biomolecules, polymers, or fluorophores) bearing the complementary reactive group via a metal-free click reaction, providing a powerful strategy for developing advanced materials and probes.

Organocatalytic 1,3-Dipolar Cycloaddition Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of 1,2,3-triazole derivatives, offering a metal-free alternative to traditional methods. These reactions often proceed via enamine or enolate intermediates.

A notable organocatalytic 1,3-dipolar cycloaddition involves the reaction of allyl ketones with various azides, catalyzed by a secondary amine. This method provides direct access to substituted 1,2,3-triazoles with a high degree of regioselectivity. rsc.org Another approach utilizes an enamine–azide [3 + 2] cycloaddition, reacting 1,3-diketones with azides in the presence of an organocatalyst. beilstein-journals.org This reaction can be significantly accelerated using ultrasound, leading to excellent yields in a matter of minutes at room temperature. beilstein-journals.org The mechanism involves the catalyst (e.g., a secondary amine) reacting with a carbonyl compound to generate a nucleophilic enamine. This enamine then acts as the dipolarophile, reacting with an organic azide (the 1,3-dipole) to form the triazole ring. rsc.orgbeilstein-journals.org

These organocatalytic strategies have been successfully applied to a range of substrates, demonstrating their utility in generating structurally diverse triazoles.

Table 1: Organocatalytic Synthesis of 1,2,3-Triazole Derivatives

| Dipolarophile | Azide | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diketone | Aryl azidophenyl selenide | Pyrrolidine | Ultrasound, rt, 5 min | 95% | beilstein-journals.org |

| β-Keto ester | Aryl azidophenyl selenide | Pyrrolidine | Ultrasound, rt, 8 min | 92% | beilstein-journals.org |

| Allyl acetone | Benzyl azide | Pyrrolidine/Benzoic Acid | DMSO, 60 °C, 24h | 85% | rsc.org |

Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) have gained prominence as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties. dcu.ieauctoresonline.org In the context of triazole synthesis, ILs can act as both the reaction medium and a catalyst, influencing reaction rates and selectivity.

One effective method involves the synthesis of 1,5-disubstituted 1,2,3-triazoles through an eliminative azide-olefin cycloaddition (EAOC) reaction. mdpi.com This process uses nitroolefins as dipolarophiles reacting with substituted azides. The catalytic system often comprises a Lewis acid, such as iron(III) chloride (FeCl₃), in an ionic liquid like 1-methyl pyridinium (B92312) trifluoromethanesulfonate (B1224126) ([mPy]OTf). mdpi.com Theoretical calculations suggest the reaction proceeds through an asynchronous concerted 1,3-dipolar cycloaddition to form an unstable triazoline intermediate, which then undergoes elimination to yield the final triazole product. mdpi.com The choice of ionic liquid and Lewis acid is crucial for optimizing the reaction conditions and achieving high yields. mdpi.com

Table 2: Ionic Liquid/Lewis Acid-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

| Nitroolefin | Azide | Catalytic System | Yield | Reference |

|---|---|---|---|---|

| β-Nitrostyrene | Benzyl azide | [mPy]OTf / FeCl₃ | 94% | mdpi.com |

| 1-(2-Nitrovinyl)naphthalene | Benzyl azide | [mPy]OTf / FeCl₃ | 95% | mdpi.com |

| 2-(2-Nitrovinyl)thiophene | Phenyl azide | [mPy]OTf / FeCl₃ | 89% | mdpi.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction represents one of the most powerful methods for creating complex molecular architectures and functionalizing existing scaffolds, making it ideal for the synthesis of diverse this compound derivatives. nih.govmdpi.com

The reaction involves the catalyzed ligation of a terminal alkyne with an organic azide. nih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. nih.gov This enhances the nucleophilicity of the alkyne's terminal carbon, facilitating its attack on the terminal nitrogen of the azide, ultimately leading to the formation of the stable 1,2,3-triazole ring. nih.gov

A wide variety of copper sources can be employed. While copper(I) salts like CuI or CuBr are effective, the catalyst is often generated in situ by reducing a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with a reducing agent like sodium ascorbate. nih.govnih.gov To enhance catalyst stability and prevent disproportionation, stabilizing ligands are frequently used. beilstein-journals.org Furthermore, heterogeneous catalysts, such as copper supported on cellulose (B213188) acetate (B1210297) or magnetic nanoparticles, have been developed to simplify product purification and enable catalyst recycling. researchgate.netresearchgate.net The versatility of CuAAC allows for its application in a broad range of solvents, including water, and under neat conditions. researchgate.netcsic.es

Table 3: Selected Examples of CuAAC for the Synthesis of 1,2,3-Triazole Derivatives

| Alkyne | Azide | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene (B144264) | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | rt, 5 min | >99% | csic.es |

| Phenylacetylene | Benzyl azide | Cu(II)-Cellulose Acetate | Water | 60 °C, 8h | 93% | researchgate.net |

| 1-Ethynyl-4-fluorobenzene | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | DMF | 80 °C | 93% | beilstein-journals.org |

| Propargyl alcohol | (4-Azidophenyl)methanol | CuI | THF/H₂O | rt, 12h | 98% | nih.gov |

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Allyl acetone |

| 1-Allyl-1-cyclohexanone |

| Benzoic Acid |

| Benzyl azide |

| 4-Bromobenzyl azide |

| 1-Butyl-3-methylimidazole acetate ([Bmim][OAc]) |

| 1-Chloro-4-(2-nitrovinyl)benzene |

| Copper(I) bromide (CuBr) |

| Copper(I) iodide (CuI) |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-Ethynyl-4-fluorobenzene |

| Iron(III) chloride (FeCl₃) |

| 1-Iodo-phenylacetylene |

| 1-methyl pyridinium trifluoromethanesulfonate ([mPy]OTf) |

| 1-(2-Nitrovinyl)naphthalene |

| β-Nitrostyrene |

| Phenylacetylene |

| Phenyl azide |

| Propargyl alcohol |

| Pyrrolidine |

| Sodium ascorbate |

Reactivity and Mechanistic Investigations of 1 Nitrobenzotriazole

Nucleophilic Reaction Pathways

The presence of the N-nitro group activates the benzotriazole (B28993) system, making it a target for various nucleophiles. The reaction pathways can be broadly categorized based on the nature of the nucleophile and the site of attack. An electron-withdrawing N1-substituent, such as a nitro group, is known to facilitate the ring opening of benzotriazoles, particularly when treated with strong nucleophiles. rsc.org

1-Nitrobenzotriazole readily reacts with a range of carbon nucleophiles. researchgate.netresearchgate.net Studies have shown that its interaction with C-nucleophiles in tetrahydrofuran (B95107) at room temperature leads to the formation of o-nitramidophenylazo-compounds and o-nitramidophenyl hydrazones. researchgate.netresearchgate.netresearchgate.net This reactivity provides a pathway to α-functionalized arylhydrazones.

For instance, the reaction of this compound with various active methylene (B1212753) compounds proceeds via attack of the carbon nucleophile at the N2 position of the benzotriazole ring, followed by a ring-opening sequence. researchgate.net A similar reaction with trimethylsilylcyanide results in the formation of 3-amino-benzo[e] researchgate.netresearchgate.nettriazine. researchgate.netresearchgate.net

Table 1: Products from the Reaction of this compound with Carbon Nucleophiles researchgate.netresearchgate.net

| Carbon Nucleophile | Resulting Product Class |

| Active Methylene Compounds | o-Nitramidophenylazo-compounds |

| Active Methylene Compounds | o-Nitramidophenyl hydrazones |

| Trimethylsilylcyanide | 3-Amino-benzo[e] researchgate.netresearchgate.nettriazine |

Nucleophilic attack can also occur at the heterocyclic nitrogen atoms of the benzotriazole ring. While direct nucleophilic attack on the nitrogen of some heterocycles like s-tetrazine is rare, the benzotriazole system exhibits this reactivity. researchgate.net Grignard reagents, for example, have been shown to attack 1-imidoylbenzotriazoles not only at the imidoyl carbon but also at the N-2 and N-3 atoms of the benzotriazole ring, leading to complex product mixtures. researchgate.net

The reaction of this compound with secondary cyclic amines such as piperidine, pyrrolidine, and morpholine (B109124) provides a clear example of attack at a nitrogen center leading to ring-opening. acs.org This reaction yields triazenes through an azo coupling mechanism, which is preceded by the isomerization of this compound to a reactive diazo intermediate. acs.orgacs.org This isomerization itself is a consequence of the initial nucleophilic interaction with the heterocyclic system.

Vicarious Nucleophilic Substitution (VNS) is a significant reaction pathway for nitroaromatic compounds, allowing for the substitution of a hydrogen atom by a nucleophile. wikipedia.org In this reaction, a carbanion bearing a leaving group adds to the electron-deficient aromatic ring, followed by the elimination of the leaving group to restore aromaticity. wikipedia.orgorganic-chemistry.org

For nitrobenzotriazoles, VNS reactions with tertiary carbanions have been investigated. semanticscholar.org These reactions almost exclusively yield products where the substitution has occurred at the position para to the nitro group. semanticscholar.org This high regioselectivity is attributed to a combination of stereoelectronic factors and the specific geometry of the Cortho–CNO2 bond. semanticscholar.org For example, the reaction of 4-nitrobenzotriazole derivatives with the carbanion precursor of an alkyl group in a t-BuOK/DMF system results in substitution at the para position. semanticscholar.org The use of tris(benzotriazol-1-yl)methane as a VNS reagent has also been demonstrated for the para-formylation of nitroarenes, highlighting a practical application of this methodology. organic-chemistry.org

Benzotriazole Ring Cleavage (BtRC) Mechanisms

The cleavage of the benzotriazole ring is a key aspect of its chemistry, providing synthetic routes to various ortho-substituted arene derivatives and other heterocyclic systems. researchgate.netacs.org This process can be initiated through several mechanisms, including Dimroth-type rearrangements and free-radical pathways. researchgate.netacs.org

Benzotriazoles can undergo a ring-chain isomerization to form diazonium or diazo species through a Dimroth-type equilibrium. rsc.orgresearchgate.net This rearrangement involves the translocation of heteroatoms within the heterocyclic system, typically proceeding through a ring-opened intermediate. researchgate.netwikipedia.orgnih.gov For this compound, this process is particularly relevant. It can isomerize to 2-(nitroimino)diazobenzene. acs.orgacs.org This ring-opened isomer is a reactive intermediate that can be trapped by nucleophiles. For instance, its reaction with cyclic amines leads to the formation of triazenes. acs.org

The presence of an electron-withdrawing group at the N1 position, such as a nitro or sulfonyl group, facilitates this ring-opening process. rsc.org Computational and spectroscopic studies on related N-substituted benzotriazoles have provided insight into this equilibrium, showing that additives like Lewis acids can promote the ring-opening by activating the N1–N2 bond and stabilizing the resulting arenediazonium species. rsc.org

Benzotriazole ring cleavage (BtRC) can also be achieved under free radical conditions. researchgate.netresearchgate.net This methodology has been used to synthesize a variety of compounds. For example, 1-(1-phenylvinyl)-1H-benzotriazoles have been shown to undergo BtRC under free radical conditions to produce phenanthridine. While much of the specific research has focused on N-acylbenzotriazoles, the principles are applicable to other substituted benzotriazoles. researchgate.net The process often involves the reductive cleavage of the benzotriazole ring with the subsequent evolution of molecular nitrogen (N2). researchgate.net This approach has been utilized in the synthesis of N-phenyl amides and benzothiazoles from N-acylbenzotriazoles. researchgate.net

Thermolytic and Photolytic Cleavage Pathways

The cleavage of the this compound ring can be induced by thermal and photochemical methods, leading to a variety of reactive intermediates and final products. These pathways are crucial for understanding the compound's reactivity and its applications in synthesis.

Thermolytic Cleavage

Flash vacuum pyrolysis (FVP) is a significant technique used to study the unimolecular thermal decomposition of benzotriazoles. scripps.eduwikipedia.org This method involves heating a precursor molecule under high vacuum, which then travels through a hot zone before the products are collected in a cold trap. scripps.eduwikipedia.org The conditions of high temperature and low pressure favor unimolecular reactions, such as the cleavage of weak bonds and the elimination of small, stable molecules like dinitrogen (N₂). scripps.edu

In the case of benzotriazoles, FVP typically results in the extrusion of N₂, a process that has been harnessed for the synthesis of various compounds. rsc.orgnih.gov For substituted benzotriazoles, this denitrogenation leads to the formation of highly reactive diradical intermediates. epa.gov Specifically, the pyrolysis of 1-acylbenzotriazoles has been shown to produce cyanocyclopentadienes through a series of complex rearrangements following the initial N₂ loss. researchgate.net While the general mechanism for unsubstituted benzotriazole involves the formation of an iminocarbene that rearranges, the presence of substituents like the nitro group significantly influences the decomposition pathway. nih.govresearchgate.net

Research on dinitrobenzotriazoles indicates that thermolysis can proceed through several initial decomposition channels, including the cleavage of the C-NO₂ bond and nitro-nitrite rearrangements, alongside the elimination of N₂. mdpi.com The relative stability of different tautomers can also affect the thermolytic pathway, with decomposition often occurring via the most energetically favorable tautomer. mdpi.com

Photolytic Cleavage

The photolysis of 1-substituted benzotriazoles is another effective method for inducing cleavage. rsc.orgepa.gov Irradiation with UV light provides the energy necessary to break the bonds within the triazole ring, primarily leading to the expulsion of a molecule of nitrogen. epa.gov This process generates diradical species which can then be stabilized through intramolecular reactions or by reacting with the solvent. epa.gov

The fundamental principle of photochemistry, the Grotthuss-Draper law, dictates that light must be absorbed for a photochemical reaction to occur. msu.edu The Stark-Einstein law further states that the absorption of a single photon activates one molecule for reaction. msu.edu The efficiency of this process is described by the quantum yield (Φ). msu.edu

For nitro-aromatic compounds, photolytic cleavage can involve the N-NO₂ bond. Studies on related nitramines, such as RDX, show that UV irradiation can cause both homolytic and heterolytic scission of the N-NO₂ bond, producing various reactive nitrogen species. umass.edu The photolysis of ketones, for instance, can lead to α-cleavage (Norrish Type I reaction), forming radical pairs. libretexts.org While this compound is not a ketone, analogous cleavage of the N-N bond is a plausible primary photochemical step. The resulting intermediates can then undergo further reactions, leading to ring-opened products or other complex structures. researchgate.net

The following table summarizes the primary products and intermediates observed in the cleavage of benzotriazole derivatives under different conditions.

| Condition | Precursor Type | Key Intermediates | Major Products | Reference |

|---|---|---|---|---|

| Flash Vacuum Pyrolysis (FVP) | Benzotriazole | Iminocyclohexadienylidene diradicals, 1H-Benzazirine | Cyanocyclopentadienes | nih.govresearchgate.net |

| Photolysis | 1-Substituted Benzotriazoles | Diradicals | Products from intramolecular reactions or reaction with solvent | epa.gov |

| Thermolysis | Dinitrobenzotriazoles | Radicals from C-NO₂ cleavage | Decomposition products | mdpi.com |

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions are fundamental to the chemistry of this compound, often revealing alternative, lower-energy pathways to more stable structures or reactive intermediates.

One of the most significant rearrangement processes is the isomerization of this compound into 2-(nitroimino)diazobenzene. nih.govacs.org This transformation involves the opening of the triazole ring to form a diazo-imine species. nih.govacs.orgacs.org This ring-chain tautomerism is a characteristic feature of 1,2,3-triazoles, though the stability of the benzotriazole ring makes this process less common compared to monocyclic triazoles. rsc.org The equilibrium between the closed-ring benzotriazole form and the open-ring diazo species is critical, as the latter is responsible for subsequent reactions, such as the formation of triazenes through azo coupling with amines. nih.govresearchgate.net

This type of isomerization is related to the Dimroth rearrangement, a well-known process in triazole chemistry where substituents on the ring nitrogen and a ring carbon atom exchange places. thieme-connect.de The Dimroth rearrangement typically proceeds through an open-chain diazo intermediate and is influenced by factors such as solvent basicity. thieme-connect.de For this compound, the electron-withdrawing nature of the nitro group at the N1 position facilitates the ring-opening process, lowering the activation energy required for isomerization. rsc.org

Computational studies have confirmed that electron-withdrawing substituents on the N1-position of benzotriazoles have a beneficial effect on the ring-opening process, which is a prerequisite for many of their subsequent transformations. rsc.org

Electrophilic and Other Transformational Reactions

The electron-deficient nature of the triazole ring in this compound, enhanced by the strongly electron-withdrawing nitro group, imparts significant electrophilic character to the molecule. This allows it to react with a variety of nucleophiles, often initiating a cascade of transformational reactions.

The reaction of this compound with nucleophiles frequently proceeds via the ring-opened 2-(nitroimino)diazobenzene isomer. researchgate.netresearchgate.net This intermediate is highly electrophilic and readily undergoes azo coupling. For example, reaction with cyclic secondary amines, such as morpholine or piperidine, leads to the formation of stable triazene (B1217601) compounds. nih.govresearchgate.net

The reaction is not limited to N-nucleophiles. Various carbon-based nucleophiles also react with this compound, resulting in cleavage of the triazole ring and the formation of new C-N bonds. researchgate.net These reactions afford products such as o-nitramidophenylazo compounds and o-nitramidophenyl hydrazones. researchgate.net

A summary of representative transformational reactions of this compound with nucleophiles is presented below.

| Nucleophile | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Cyclic Amines (e.g., Morpholine) | Azo Coupling (via ring-opening) | Triazenes | nih.govresearchgate.net |

| Carbon Nucleophiles (e.g., active methylene compounds) | Ring-opening addition | o-Nitramidophenylazo compounds, o-Nitramidophenyl hydrazones | researchgate.net |

| Sodium Azide (B81097) | Ring-opening addition followed by cycloaddition | 1-o-Nitramidophenyl-4-phenyl-1,2,3-triazole (after trapping) | researchgate.net |

| Trimethylsilylcyanide | Ring-opening followed by cyclization | 3-Amino-benzo[e] nih.govresearchgate.netliverpool.ac.uktriazine | researchgate.net |

These transformations highlight the utility of this compound as a precursor for a diverse range of nitrogen-containing compounds, leveraging the inherent reactivity of its ring-opened isomeric form. The benzotriazole ring cleavage (BtRC) strategy, initiated by nucleophilic attack, has become a proficient method for the synthesis of various heterocyclic structures. researchgate.netacs.orgacs.org

Strategic Applications of 1 Nitrobenzotriazole in Advanced Organic Synthesis

Utility as a Reagent in Heterocycle Synthesis

1-Nitrobenzotriazole serves as a valuable precursor in the synthesis of various heterocyclic structures. Its ability to undergo ring-opening reactions upon treatment with nucleophiles is a key feature that enables the construction of complex molecular architectures.

Synthesis of Benzothiazoles and Benzoxazoles

The synthesis of benzothiazoles and benzoxazoles typically involves the condensation of 2-aminothiophenols or 2-aminophenols with a variety of electrophilic partners such as aldehydes, carboxylic acids, or their derivatives. mdpi.comorganic-chemistry.orgorganic-chemistry.orgnih.govekb.egmdpi.com Common methods include reactions catalyzed by acids, metals, or the use of oxidizing agents to facilitate the final cyclization and aromatization steps. mdpi.comorganic-chemistry.orgekb.eg While the broader field of benzotriazole (B28993) chemistry has been explored for the synthesis of these heterocycles, for instance, through the ring cleavage of N-acylbenzotriazoles, the direct application of this compound as a reagent for the synthesis of benzothiazoles and benzoxazoles is not prominently documented in the scientific literature. The primary reactivity of this compound with nucleophiles leads to different classes of compounds, as detailed in the subsequent sections.

Access to Ortho-Amino Arene Derivatives

A significant application of this compound lies in its ability to act as a precursor for ortho-amino arene derivatives. The reaction of this compound with various carbon nucleophiles results in a ring-opening of the triazole moiety to form o-nitramidophenylazo compounds and o-nitramidophenyl hydrazones. researchgate.netresearchgate.net These intermediates are valuable as they contain a masked ortho-amino group. The nitramido group can subsequently be reduced to the corresponding amine, thus providing a strategic route to ortho-functionalized aromatic amines. This method represents a valuable alternative to other synthetic strategies for accessing these important building blocks in organic synthesis. The ring-opening is believed to proceed through an isomeric diazo compound intermediate. researchgate.net

Formation of Triazenes and Hydrazones

This compound is an effective reagent for the synthesis of triazenes and hydrazones. The reaction of this compound with cyclic secondary amines leads to the formation of triazenes through a ring-opening of the 1,2,3-triazole ring. researchgate.netacs.org This transformation is proposed to occur via an isomeric diazo intermediate which then couples with the amine. researchgate.netacs.org

Furthermore, this compound reacts with a range of carbon nucleophiles, particularly CH-acidic compounds, in a reaction analogous to the Japp-Klingemann reaction to afford o-nitramidophenyl hydrazones. researchgate.netresearchgate.netsynarchive.comslideshare.netnumberanalytics.com This reaction provides a direct method for the synthesis of functionalized hydrazones, which are themselves versatile intermediates in organic synthesis.

| C-Nucleophile | Product Type | Reference |

|---|---|---|

| Phenols and Naphthols | o-Nitramidophenylazo-compounds | researchgate.net |

| CH-Acidic Compounds (e.g., β-diketones, β-ketoesters) | o-Nitramidophenyl hydrazones | researchgate.netresearchgate.net |

| Cyclic Amines | Triazenes | researchgate.netacs.org |

Synthesis of Triaryl Methane (B114726) Compounds

The synthesis of triarylmethane derivatives is predominantly achieved through Friedel-Crafts type reactions, where an aromatic ring is alkylated with a suitable electrophile, such as a diarylmethanol or a benzaldehyde (B42025) derivative, in the presence of a Lewis or Brønsted acid catalyst. researchgate.netrsc.orgresearchgate.netsioc-journal.cnwikipedia.org There is no evidence in the reviewed scientific literature to suggest that this compound can be directly employed as a reagent in the synthesis of triarylmethane compounds. The electrophilic character of this compound is primarily directed towards reactions that lead to nitration or ring-opening, rather than the generation of a species suitable for Friedel-Crafts alkylation of arenes.

Role in Peptide Chemistry and Amide Formation

Beyond its use in the synthesis of heterocycles, derivatives of this compound play a crucial role in the challenging field of peptide chemistry, particularly in the formation of modified peptide bonds.

Thioacylating Agent Derivatives

Derivatives of 6-nitrobenzotriazole have been developed as effective thioacylating agents for the site-specific incorporation of thioamides into peptides. acs.orgnih.gov The process involves the coupling of an N-Boc protected amino acid with 4-nitro-1,2-phenylenediamine, followed by thionation of the resulting anilide with a reagent like Lawesson's reagent or phosphorus pentasulfide. acs.org Subsequent diazotization leads to the formation of the α-amino thionoacid derivative of nitrobenzotriazole. acs.org

These thioacylating agents can then be used in peptide synthesis to introduce a thioamide bond at a specific position in the growing peptide chain. acs.orgnih.gov The presence of the nitro group on the benzotriazole moiety enhances the stability and reactivity of these reagents. acs.org This methodology is compatible with solid-phase peptide synthesis (SPPS) and offers a valuable tool for creating peptides with modified backbones, which can have significant implications for their structure, stability, and biological activity. nih.govchemrxiv.orgnsf.gov

Intermediates in Complex Molecular Architecture Construction

This compound serves as a pivotal intermediate in advanced organic synthesis, primarily due to the reactivity imparted by the N-nitro group, which facilitates the cleavage of the triazole ring. This characteristic allows for its transformation into a variety of more complex molecular structures that are otherwise challenging to access. Its utility is most pronounced in reactions where it acts as a precursor that, upon reacting with nucleophiles, undergoes a ring-opening sequence to construct elaborate acyclic and heterocyclic systems. researchgate.nettandfonline.comtandfonline.com

Research has demonstrated that this compound is a versatile reagent for building sophisticated molecular frameworks. researchgate.nettandfonline.comtandfonline.com It reacts readily with a range of carbon-based nucleophiles in solvents like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.nettandfonline.com These reactions proceed via a nucleophilic attack followed by the opening of the benzotriazole ring, effectively transforming the compact heterocyclic starting material into larger, functionalized molecules. tandfonline.comresearchgate.net

A significant application of this compound as an intermediate is in the synthesis of o-nitramidophenylazo compounds and o-nitramidophenyl hydrazones. researchgate.nettandfonline.com The reaction with various C-nucleophiles leads directly to these structures, showcasing a unique transformation where the benzotriazole moiety is unraveled to form a new linear scaffold containing both an azo or hydrazone group and a nitramide (B1216842) functionality. tandfonline.com

Furthermore, this compound is an effective intermediate for constructing new heterocyclic architectures. researchgate.nettandfonline.comtandfonline.com Its reaction with sodium azide (B81097) in aqueous acetonitrile (B52724) generates a reactive 2-azidophenylnitramide intermediate. researchgate.nettandfonline.com This intermediate can be trapped in a subsequent copper-catalyzed 1,3-dipolar cycloaddition with phenyl acetylene (B1199291), yielding the complex molecule 1-o-nitramidophenyl-4-phenyl-1,2,3-triazole. researchgate.nettandfonline.comtandfonline.com In another notable transformation, the reaction of this compound with trimethylsilylcyanide results in the formation of 3-amino-benzo[e] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazine, a more complex fused heterocyclic system. researchgate.nettandfonline.com

The following table summarizes the key transformations where this compound acts as a synthetic intermediate.

| Starting Material(s) | Reagent/Conditions | Resulting Molecular Architecture | Citation(s) |

| This compound | C-Nucleophiles in Tetrahydrofuran (THF) | o-Nitramidophenylazo-compounds | researchgate.nettandfonline.comtandfonline.com |

| This compound | CH-acidic compounds in THF | o-Nitramidophenyl hydrazones | researchgate.nettandfonline.comtandfonline.com |

| This compound | 1. Sodium azide2. Phenyl acetylene (Cu-catalyzed) | 1-o-Nitramidophenyl-4-phenyl-1,2,3-triazole | researchgate.nettandfonline.comtandfonline.com |

| This compound | Trimethylsilylcyanide (TMSCN) | 3-Amino-benzo[e] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazine | researchgate.nettandfonline.comtandfonline.com |

In the field of bioorganic chemistry, derivatives of nitrobenzotriazole are employed as highly effective thioacylating agents for the synthesis of thiopeptides. acs.orgnih.govosti.gov Thiopeptides, which contain a thioamide bond (-CSNH-) in place of a standard peptide bond, often exhibit enhanced biological stability. osti.gov The synthesis involves activating an N-protected amino acid as a nitrobenzotriazole derivative, which then readily reacts to form the desired thioamide linkage in a growing peptide chain under mild conditions. osti.govnih.gov This methodology highlights the role of the nitrobenzotriazole group as an excellent leaving group, facilitating the crucial bond-forming step in the construction of these modified biomolecules. osti.gov

The table below details the use of nitrobenzotriazole derivatives in thiopeptide synthesis.

| Precursor | Role of Nitrobenzotriazole | Application | Citation(s) |

| α-Amino thionoacid | Forms a reactive derivative (e.g., Fmoc-thioval-nitrobenzotriazole) that acts as a thioacylating agent. | Site-specific incorporation of a thioamide bond into a peptide backbone. | osti.govnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Nitrobenzotriazole

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. For 1-Nitrobenzotriazole, the key functional groups are the nitro group (-NO₂) and the benzotriazole (B28993) ring system.

The IR spectrum of a closely related isomer, 5-nitro-1H-benzotriazole, provides valuable insight into the expected absorption bands for this compound. nist.govnist.gov The characteristic vibrational modes for the nitro group are the symmetric and asymmetric stretching vibrations. The asymmetric stretching vibration typically appears as a strong band in the region of 1500-1600 cm⁻¹, while the symmetric stretching vibration is observed as a medium to strong band in the 1300-1390 cm⁻¹ range.

The benzotriazole ring system exhibits several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the benzene (B151609) ring typically give rise to multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz The N=N stretching vibration of the triazole ring can be more difficult to assign due to its variability and potential coupling with other vibrations, but it is generally expected in the 1400-1500 cm⁻¹ region. The C-N stretching vibrations also contribute to the complex fingerprint region of the spectrum.

A representative table of expected IR absorption bands for this compound, based on known data for similar compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1390 | Medium-Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |

| Triazole N=N | Stretch | 1400 - 1500 | Variable |

| C-N | Stretch | 1200 - 1350 | Medium |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |

These characteristic absorption bands allow for the rapid and reliable identification of the key functional moieties within the this compound molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique that provides the definitive three-dimensional arrangement of atoms within a crystalline solid. savemyexams.comresearchgate.net By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically deconvoluted to produce a detailed model of the crystal lattice and the precise coordinates of each atom. This method yields crucial information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Furthermore, the crystal structure of a Kemp elimination catalyst complexed with 5-nitrobenzotriazole (B1293488) has been reported, offering insights into the geometry and intermolecular interactions of the nitrobenzotriazole moiety within a protein active site. nih.govuwo.ca These studies demonstrate the power of X-ray crystallography to elucidate the detailed solid-state architecture of benzotriazole derivatives.

The expected crystallographic data for this compound would include the following parameters, which are essential for a complete solid-state characterization:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic, etc.). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Obtaining a single crystal of sufficient quality is the primary prerequisite for a successful X-ray diffraction experiment.

Complementary Spectroscopic and Analytical Methods

In addition to IR spectroscopy and X-ray crystallography, a suite of other spectroscopic and analytical techniques is crucial for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protons on the benzene ring would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts and coupling patterns being influenced by the position of the nitro group and the attachment of the triazole ring.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene ring would be affected by the electron-withdrawing nitro group. The carbons of the triazole ring would also have characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.com The mass spectrum of the constitutional isomer, 5-nitro-1H-benzotriazole, shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the molecular ion peak would confirm the molecular formula C₆H₄N₄O₂. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

A summary of the key analytical techniques and the information they provide for the characterization of this compound is presented in the table below.

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Number and environment of hydrogen atoms, connectivity. |

| ¹³C NMR Spectroscopy | Number and environment of carbon atoms, carbon skeleton. |

| Mass Spectrometry | Molecular weight, molecular formula, fragmentation pattern. |

The combined application of these spectroscopic and analytical methods provides a robust and comprehensive structural elucidation of this compound, which is fundamental to understanding its chemical behavior.

Theoretical and Computational Investigations of 1 Nitrobenzotriazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-nitrobenzotriazole at a molecular level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, from spectroscopic characteristics to reaction energetics. rsc.org

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov DFT is used to model the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org In the study of benzotriazole (B28993) derivatives, DFT calculations have been instrumental in optimizing molecular geometries, understanding electronic structures, and predicting reactivity. psu.edursc.org

Researchers have employed DFT to investigate the nitration of benzazole systems, including benzotriazole, to provide a theoretical explanation for experimentally observed product distributions. psu.eduresearchgate.net These studies often focus on evaluating atomic reactivity indices, such as the electron density of the highest occupied molecular orbitals (HOMO), to predict the most likely sites for electrophilic attack. psu.edu For instance, quantum-chemical studies on benzotriazole have been performed to understand its reactivity and the regioselectivity exhibited during nitration. researchgate.net DFT has also been applied to study the thermochemical properties and decomposition mechanisms of related compounds like 5,7-dinitrobenzotriazole, providing insights into their stability. mdpi.com

Table 1: Examples of DFT Functionals and Basis Sets Used in Benzotriazole Studies

| Compound Studied | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Benzotriazole | B3LYP | 6-311++G** | GIAO calculations for NMR signal assignment | researchgate.net |

| Benzotriazole & Benzimidazole (B57391) | MP2 | cc-pVDZ | Investigation of H-tautomers and nitration | researchgate.net |

| 5,7-Dinitrobenzotriazole | ωB97X-D3 | def2-TZVP | Thermochemistry and decomposition mechanism | mdpi.com |

| Benzofuroxan Derivatives | B3LYP | 6-311++G(d,p) | Optimization of molecular structures | mdpi.com |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. imist.mamdpi.com When combined with DFT, the GIAO method allows for the reliable prediction of ¹H, ¹³C, and ¹⁵N NMR spectra, which is crucial for structure elucidation and for studying dynamic processes like tautomerism. researchgate.netimist.maiaea.org

For benzotriazole and its nitro derivatives, GIAO calculations have been successfully used to assign NMR signals and to study the composition of tautomeric mixtures in solution. researchgate.netiaea.org By comparing the theoretically calculated chemical shifts with experimental data, researchers can identify the predominant tautomeric forms present under specific conditions. iaea.org A good correlation between the calculated and observed ¹³C and ¹⁵N chemical shifts has been reported for compounds including 4-nitrobenzotriazole and 5-nitrobenzotriazole (B1293488), validating the computational models used. iaea.org This approach provides a sound basis for the assignment of all nuclei signals. researchgate.net

Table 2: Comparison of Experimental and GIAO-Calculated ¹⁵N NMR Chemical Shifts (ppm) for Nitrobenzotriazoles

| Compound | Nitrogen Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzotriazole | N1 | -152.8 | -152.0 | iaea.org |

| N2 | -12.1 | -13.0 | iaea.org | |

| N3 | -74.4 | -72.0 | iaea.org | |

| 5-Nitrobenzotriazole | N1 | -149.0 | -149.0 | iaea.org |

| N2 | -13.1 | -16.0 | iaea.org | |

| N3 | -54.3 | -52.0 | iaea.org |

Note: Chemical shifts are referenced relative to nitromethane.

Tautomerism and Conformational Analysis

Tautomerism is a key phenomenon in heterocyclic chemistry where a compound exists as a mixture of two or more interconvertible structural isomers that differ in the position of a proton. tgc.ac.in In the benzotriazole ring system, a prototropic equilibrium exists between the 1H- and 2H-tautomeric forms. researchgate.net

Computational studies have been essential in determining the relative stabilities of benzotriazole tautomers. For the parent benzotriazole molecule, the 1H-tautomer is known to be the most stable form in both the solid state and in solution. researchgate.net This preference is also observed in many of its derivatives. Theoretical investigations into nitro-substituted benzotriazoles have confirmed that the prototropic equilibria are generally controlled by enthalpy rather than entropy. iaea.org For instance, in the case of 5,7-dinitrobenzotriazole, quantum chemical calculations revealed that the 1H-5,7-tautomer is the preferable form in the gas phase and in solution. mdpi.com The relative stability of tautomers is a critical factor influencing the chemical behavior and biological activity of these heterocycles. mdpi.com

The interconversion between tautomers occurs via a proton transfer reaction. tgc.ac.in The energy barrier associated with this transfer dictates the rate of interconversion. For the parent benzotriazole, the barrier to prototropy was determined experimentally using dynamic ¹³C NMR spectroscopy to be 10.8 kcal/mol at 294 K. researchgate.net Computational methods, such as DFT, can be used to calculate these proton transfer barriers. arxiv.org While generalized gradient approximation (GGA) functionals in DFT have been known to sometimes underestimate proton transfer barriers, newer functionals and methods provide improved accuracy. arxiv.org Modeling the transition state of the proton transfer allows for the calculation of the activation energy, providing insight into the dynamics of the tautomeric equilibrium. uni-goettingen.denih.gov

Reaction Mechanism Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome and developing new synthetic methods. rsc.orgwalisongo.ac.id Computational chemistry offers powerful tools to elucidate complex reaction pathways by modeling intermediates and transition states. sumitomo-chem.co.jp

Theoretical studies have been applied to explain the experimental outcomes of the nitration of benzotriazole. psu.edu The nitration of benzotriazole is known to yield 4- and 7-nitrobenzotriazoles, a result that can be rationalized through computational analysis. psu.eduresearchgate.net By calculating the energies of possible intermediates and transition states, researchers can map out the potential energy surface of the reaction. This allows for the identification of the lowest energy pathway, which corresponds to the most likely reaction mechanism. sumitomo-chem.co.jp For example, analyses based on frontier molecular orbitals and other reactivity indices can explain the observed regioselectivity in electrophilic substitution reactions. psu.edu

Furthermore, computational modeling has been used to investigate the thermal decomposition of related energetic materials like 5,7-dinitrobenzotriazole. mdpi.com These studies revealed that the energetically preferable primary decomposition channel is a nitro-nitrite rearrangement, with a calculated activation barrier of 267 kJ mol⁻¹. mdpi.com Such transition state analyses are vital for predicting the stability and reactivity of nitro-containing heterocyclic compounds.

Molecular Dynamics Simulations and Conformational Ensemble Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing detailed insights into their flexibility and the conformational landscapes they explore. For this compound, MD simulations, in concert with conformational ensemble analysis, can elucidate the molecule's structural dynamics, which are critical for understanding its reactivity and interactions.

Molecular dynamics simulations track the motions of atoms in a system over time by numerically solving Newton's equations of motion. bioexcel.eu The forces acting on each atom are calculated using a molecular mechanics force field, which is a set of potential energy functions and associated parameters that describe the molecule's internal and non-bonded interactions. bioexcel.eumdpi.com These simulations can be performed under various thermodynamic conditions, known as ensembles. compchems.com Common ensembles include the microcanonical ensemble (NVE), where the number of particles (N), volume (V), and energy (E) are constant, and the canonical ensemble (NVT), where temperature (T) is held constant instead of energy. compchems.comaps.org For studying conformational preferences, simulations are often run in the NVT or the isothermal-isobaric (NPT) ensemble, which also maintains constant pressure (P). compchems.com

The accuracy of MD simulations is heavily dependent on the quality of the force field parameters. mdpi.com For novel or less-common molecules like this compound, these parameters may need to be specifically developed or adapted from similar compounds. The process often involves quantum mechanical calculations to determine equilibrium bond lengths, angles, and dihedral energy profiles, which are then used to parameterize the classical force field. nih.govmarcelswart.eu For the nitro group, specialized parameters are crucial for accurately modeling its electronic and steric properties. Research into harmonic force fields for various nitro compounds provides a basis for the parameterization of this compound. researchgate.net

The analysis of the conformational ensemble generated from an MD trajectory involves examining the distribution of key geometric parameters, most notably the dihedral angles. mlb.co.jpmdanalysis.orgmdanalysis.org By plotting the probability distribution of the principal dihedral angle, one can identify the most populated conformational states.

Below is a table illustrating the types of force field parameters that would be essential for a molecular dynamics simulation of this compound, with example values derived from generalized parameters for nitro compounds. researchgate.net

| Parameter Type | Atom Types Involved | Example Force Constant | Example Equilibrium Value |

| Bond Stretching | C-N (nitro) | Value | Value (Å) |

| N-O (nitro) | Value | Value (Å) | |

| N-N | Value | Value (Å) | |

| Angle Bending | C-N-O (nitro) | 68 ± 5 (kcal/mol/rad²) | 118 ± 2 (degrees) |

| O-N-O (nitro) | Value | Value (degrees) | |

| C-C-N (ring) | Value | Value (degrees) | |

| C-N-N (ring-nitro) | 86 ± 8 (kcal/mol/rad²) | 117 ± 1 (degrees) | |

| Dihedral Torsion | C-C-N-N | Value | Value (degrees) |

| C-N-N-O | Value | Value (degrees) |

Note: Specific values for this compound would require dedicated quantum mechanical calculations and parameterization. The provided angle bending parameters are illustrative examples from a study on generalized force fields for nitro compounds. researchgate.net

While detailed MD simulation studies focusing exclusively on isolated this compound are not extensively documented in publicly available literature, its conformational behavior has been considered in the context of its role as a transition state analog in enzyme catalysis. researchgate.net In these studies, the conformation of this compound within the enzyme active site is crucial for its inhibitory activity. The conformational ensemble in solution, as would be determined by MD simulations, provides the baseline for understanding how the protein environment selects or induces a specific, biologically active conformation.

Enzymatic and Biocatalytic Research Involving Nitrobenzotriazoles

Insights from Kemp Elimination and De Novo Enzyme Design

The Kemp elimination, a base-catalyzed proton abstraction from a carbon atom, is a foundational model reaction in the field of de novo enzyme design. researchgate.netcsic.es It serves as a benchmark for creating artificial enzymes because no naturally occurring enzyme is known to catalyze this specific transformation. biorxiv.org Within this context, nitrobenzotriazole derivatives have become central to designing and evaluating these novel biocatalysts. researchgate.net

The Kemp elimination reaction is most commonly studied using 5-nitrobenzisoxazole as the substrate. csic.es The reaction proceeds via a concerted mechanism involving deprotonation and the subsequent opening of the isoxazole (B147169) ring. nih.gov A key strategy in designing enzymes to catalyze this reaction is to create an active site that is complementary to the reaction's transition state. bakerlab.org

This is where a mechanistic analogy with 1-nitrobenzotriazole isomers becomes critical. Specifically, 6-nitrobenzotriazole (6NBT) has been widely used as a transition state analogue (TSA) for the Kemp elimination of 5-nitrobenzisoxazole. researchgate.netnih.gov In the TSA, the acidic C-H group that is abstracted during the actual reaction is replaced by a more stable N-H group. researchgate.net This substitution creates a stable molecule that geometrically and electronically mimics the fleeting, high-energy transition state of the substrate. tulane.edu By designing a protein that binds tightly to 6-nitrobenzotriazole, researchers can create an active site pre-organized to stabilize the actual transition state, thereby catalyzing the reaction. nih.govrsc.org The underlying principle is that an enzyme's ability to bind the transition state more tightly than the substrate is a primary source of its catalytic power. bakerlab.orgtulane.edu

Computational methods have been pivotal in creating novel Kemp eliminases, with nitrobenzotriazoles playing a central role as design targets. rcsb.orgpnas.org The general approach, often termed "inside-out" design, begins with a quantum mechanical model of the transition state of the Kemp elimination. bakerlab.orgrsc.org A transition state analogue like 5- or 6-nitrobenzotriazole is then used as a template for designing a complementary protein active site within a stable, pre-existing protein scaffold. nih.govrcsb.org

The process involves several key steps:

Theozyme Placement : A theoretical active site (theozyme) is computationally placed into a known protein structure. This theozyme defines the ideal geometry of the catalytic residues and the transition state analogue. nih.gov

Active Site Repacking : The amino acid residues surrounding the placed theozyme are computationally mutated and repacked to maximize favorable interactions and stabilize the transition state analogue. nih.gov

Iterative Refinement : Initial designs are often inactive or show only modest activity. pnas.org An iterative cycle of experimental testing, X-ray crystallography, and molecular dynamics (MD) simulations is used to analyze failures and guide further mutations. rcsb.orgpnas.org For instance, analysis of an inactive initial design (HG-1) showed that high flexibility and bound water molecules in the active site might be the cause of inactivity, leading to a more successful design (HG-2) that moved the active site deeper into the protein's interior. rcsb.orgpnas.org

Directed Evolution and Ensemble-Based Design : To further improve the catalytic efficiency of initial designs, researchers have employed laboratory-directed evolution. nih.gov Analysis of the mutations acquired during this process revealed that they often work by rigidifying the catalytic residues, pre-organizing the active site, and widening the entrance to facilitate substrate entry and product release. nih.gov These insights have led to more advanced computational strategies, such as ensemble-based design, which considers the dynamic conformations of the protein backbone to create more efficient enzymes from the outset. nih.gov

A notable success story is the HG series of Kemp eliminases. The initial design, HG-1, was inactive, but iterative computational design and mutation led to the active HG-3 variant. rcsb.orgpnas.org Further directed evolution resulted in HG3.17, an enzyme with a catalytic efficiency (kcat/KM) of 2.3 × 105 M−1s−1, demonstrating the power of combining computational design with evolutionary principles. nih.gov The crystal structure of these evolved enzymes in complex with 6-nitrobenzotriazole confirmed an optimized alignment between the catalytic base (an aspartate residue) and the TSA. nih.gov

Investigation as Enzyme Substrates or Mechanistic Probes

While this compound itself is not typically the primary substrate in these studies, its isomers (5- and 6-nitrobenzotriazole) are indispensable as mechanistic probes, specifically as transition state analogues. nih.govrcsb.org The use of stable compounds that resemble transient intermediates is a classic technique in physical organic chemistry to probe enzyme mechanisms. tulane.edu

Because these TSAs mimic the geometry and electrostatics of the transition state, they bind to the enzyme's active site with much higher affinity than the actual substrate. tulane.edu This tight binding allows researchers to:

Validate Enzyme Designs : Successfully binding the TSA is a primary indicator that the computationally designed active site has been formed correctly. rcsb.org

Elucidate Catalytic Mechanisms : By solving the crystal structure of an enzyme in complex with a nitrobenzotriazole TSA, researchers can visualize the precise interactions that stabilize the transition state. nih.govrcsb.org This provides a structural snapshot of the catalytic machinery at work, revealing the roles of specific amino acid residues in binding and catalysis. nih.gov For example, structures have shown how a catalytic aspartate is positioned to deprotonate the substrate and how other residues form a hydrogen bond to stabilize the developing negative charge on the oxygen atom in the transition state. nih.gov

Guide Further Optimization : Deviations between the designed model and the experimental structure of the enzyme-TSA complex can provide crucial insights for the next round of design. rcsb.orgpnas.org For instance, the crystal structure of the HG-2 eliminase with its TSA revealed that the analogue was bound in a "flipped" orientation relative to the original computational model, information that guided subsequent successful mutations. rcsb.orgpnas.org

Enzyme Kinetics in Catalytic Transformations

The ultimate test of a designed enzyme is its catalytic efficiency, which is quantified through enzyme kinetics. teachmephysiology.com For de novo Kemp eliminases, kinetic analyses typically involve measuring the initial reaction rates at varying concentrations of the substrate (5-nitrobenzisoxazole) to determine the Michaelis-Menten parameters: KM and kcat. unina.it

KM (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as an indicator of the enzyme's affinity for its substrate.

kcat (Turnover Number) : Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. teachmephysiology.com

kcat/KM : This ratio is considered the most important measure of an enzyme's catalytic efficiency. It reflects the enzyme's performance at low substrate concentrations and accounts for both substrate binding and catalytic turnover. nih.gov

Kinetic studies of computationally designed Kemp eliminases have shown a dramatic improvement over time, progressing from barely active catalysts to enzymes with efficiencies approaching those of naturally occurring enzymes. csic.esbiorxiv.orgnih.gov For instance, the initial designed enzymes had efficiencies of around 1-420 M-1s-1. biorxiv.org Through iterative design and directed evolution, variants like HG4 and others have achieved efficiencies exceeding 105 M-1s-1. csic.esnih.gov Kinetic analysis is crucial for comparing the success of different design strategies and for understanding the contribution of specific mutations. For example, the threefold improvement in activity from the HG-2 to the HG-3 enzyme was quantified through careful kinetic characterization. rcsb.orgpnas.org

Furthermore, detailed kinetic analyses can reveal which step in the catalytic cycle is the slowest or "rate-limiting." teachmephysiology.com In some highly evolved designed enzymes, it has been suggested that product release, rather than the chemical transformation itself, becomes the rate-limiting step for catalysis. biorxiv.org

Table 1: Kinetic Parameters of Computationally Designed Kemp Eliminases This table presents a selection of kinetic data for various designed enzymes catalyzing the Kemp elimination of 5-nitrobenzisoxazole.

| Enzyme Variant | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Reference |

|---|---|---|---|---|

| HG-2 | 0.005 | 91 | 55 | pnas.org |

| HG-3 | 0.015 | 98 | 153 | pnas.org |

| HG3.17 | Not specified | Not specified | 2.3 x 105 | nih.gov |

| HG4 | Not specified | Not specified | 1.03 x 105 | nih.gov |

| 3AOF-KE03 | 0.033 | 2350 | 14.04 | researchgate.net |

| KE70 | Not specified | Not specified | 57 | nih.gov |

Advanced Research Methodologies in 1 Nitrobenzotriazole Chemistry

Experimental Design and Optimization Protocols

The synthesis and subsequent reactions of 1-nitrobenzotriazole demand meticulous experimental design and optimization to ensure both safety and desired outcomes. Given its nature as a potentially energetic material, initial efforts focus on stable and controlled reaction conditions.

A critical aspect of experimental design is the careful selection of starting materials and reagents. For instance, the nitration of benzotriazole (B28993) to form this compound is a key step. google.com The choice of nitrating agent and solvent system significantly impacts the reaction's safety and yield. Researchers often employ design of experiments (DoE), a statistical approach, to systematically vary reaction parameters such as temperature, concentration, and reaction time to identify the optimal conditions. researchgate.nettue.nl This methodology allows for the efficient exploration of the reaction space while minimizing the number of required experiments. beilstein-journals.org